A Technical Guide to Benzyl Salicylate-d4 for Researchers and Drug Development Professionals
A Technical Guide to Benzyl Salicylate-d4 for Researchers and Drug Development Professionals
Introduction
Benzyl Salicylate-d4 is the deuterated form of Benzyl Salicylate, a naturally occurring compound found in various essential oils and widely synthesized for its use in cosmetics and fragrances.[1] This isotopically labeled version serves as a critical tool in analytical and metabolic research, particularly in studies requiring precise quantification of its non-labeled counterpart. Its primary application is as an internal standard in mass spectrometry-based methods, owing to its chemical similarity to Benzyl Salicylate while being mass-distinguishable.[2]
This technical guide provides an in-depth overview of Benzyl Salicylate-d4, including its chemical and physical properties, detailed experimental protocols for its use, and a workflow diagram for its application in quantitative analysis.
Core Data and Properties
The quantitative data for Benzyl Salicylate-d4 and its unlabeled analog are summarized below. It is important to note that while the molecular weight and formula are specific to the deuterated compound, most other physical properties are reported for the unlabeled Benzyl Salicylate and are expected to be very similar for its deuterated form.
| Property | Value | Reference |
| Chemical Name | Benzyl 2-hydroxybenzoate-3,4,5,6-d4 | [1] |
| Synonyms | 2-Hydroxybenzoic Acid Phenylmethyl Ester-d4; Benzyl o-Hydroxybenzoate-d4 | [3] |
| CAS Number | 1219802-40-0 | [3] |
| Unlabeled CAS Number | 118-58-1 | [4] |
| Molecular Formula | C₁₄H₈D₄O₃ | [3] |
| Molecular Weight | 232.27 g/mol | |
| Appearance | Clear, colorless to pale yellow viscous liquid | [1] |
| Odor | Faint, sweet, floral, and slightly balsamic | [1] |
| Boiling Point | 168-170 °C at 5 mm Hg | [1] |
| Melting Point | Approximately 18-20 °C | [5] |
| Density | Approximately 1.176 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; soluble in ethanol and most oils | [1] |
Experimental Protocols
Benzyl Salicylate-d4 is instrumental in a variety of experimental settings, most notably in quantitative analytical methods and metabolic studies.
Quantification of Benzyl Salicylate in Skin and Hair Samples using GC-MS/MS
This protocol details the use of Benzyl Salicylate-d4 as an internal standard for the accurate quantification of Benzyl Salicylate in biological matrices, a method crucial for human decontamination studies.[2]
1. Sample Preparation and Extraction:
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Obtain skin and hair samples following exposure to Benzyl Salicylate.
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Spike the samples with a known concentration of Benzyl Salicylate-d4 to serve as an internal standard.
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Perform a solvent extraction of the analytes from the matrix. A common solvent for this purpose is ethyl acetate.
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The extract is then concentrated to a smaller volume to increase the analyte concentration.
2. GC-MS/MS Analysis:
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The analysis is performed on a gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) system.
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Gas Chromatography (GC) Conditions: A suitable capillary column (e.g., a DB-5ms) is used to separate the analytes. The oven temperature is programmed to ramp up to ensure good separation.
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Mass Spectrometry (MS/MS) Conditions: The mass spectrometer is operated in electron ionization (EI) mode. Multiple Reaction Monitoring (MRM) is used for quantification. The specific mass transitions are:
3. Data Analysis and Quantification:
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A calibration curve is generated by analyzing a series of standards with known concentrations of Benzyl Salicylate and a fixed concentration of Benzyl Salicylate-d4.
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The ratio of the peak area of the Benzyl Salicylate quantifier ion to the peak area of the Benzyl Salicylate-d4 quantifier ion is plotted against the concentration of Benzyl Salicylate.
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The concentration of Benzyl Salicylate in the unknown samples is then determined by interpolating their peak area ratios on the calibration curve.
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This method has demonstrated high accuracy (intra-day 95.6-100.3%, inter-day 98.5-104.91%) and precision (intra-day RSD 2-13.7%, inter-day RSD 3.3-8.8%).[2] The limit of detection (LOD) and limit of quantification (LOQ) have been reported as 0.023 ng/mL and 0.23 ng/mL, respectively.[2]
In Vitro Metabolism Studies
Benzyl Salicylate-d4 can be used in studies to investigate the metabolic fate of Benzyl Salicylate. For instance, in studies of its hydrolysis to salicylic acid.
1. Incubation with Hepatocytes:
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Rat or human hepatocytes are thawed and their viability is confirmed.
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Benzyl Salicylate is incubated with the hepatocytes at a specific concentration (e.g., 100 μM).
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The reaction is stopped at various time points by adding an acid solution (e.g., 1M HCl) that also contains a known concentration of a deuterated internal standard for the metabolite, such as d4-salicylic acid.
2. Sample Purification and Analysis:
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The samples are purified using Solid Phase Extraction (SPE) columns.
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The purified samples are then analyzed by High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LC-MS) to measure the amount of salicylic acid formed.
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An external calibration curve for salicylic acid is used for quantification.
3. Results:
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These studies have shown that Benzyl Salicylate is rapidly and completely hydrolyzed to salicylic acid within 15 minutes in both rat and human hepatocytes.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
References
- 1. Benzyl Salicylate-d4 | CAS 1219802-40-0 | LGC Standards [lgcstandards.com]
- 2. ScenTree - Benzyl salicylate (CAS N° 118-58-1) [scentree.co]
- 3. BENZYL SALICYLATE - Ataman Kimya [atamanchemicals.com]
- 4. madarcorporation.com [madarcorporation.com]
- 5. Benzyl Salicylate-d4 | CAS 1219802-40-0 | LGC Standards [lgcstandards.com]
